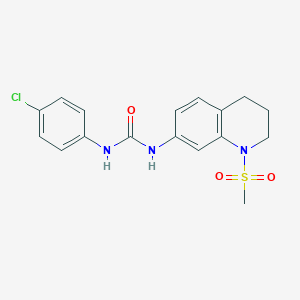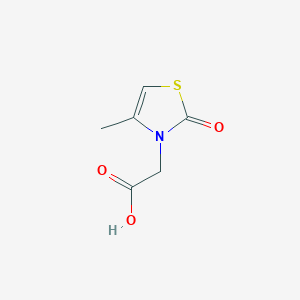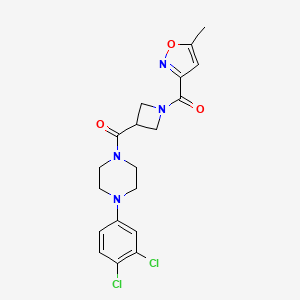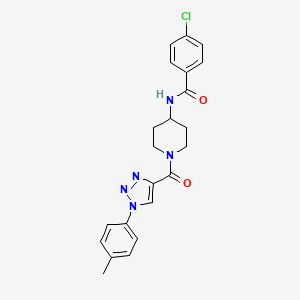
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C28H24ClNO4 and its molecular weight is 473.95. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antimicrobial Activity
This compound has been synthesized using microwave-assisted synthesis, demonstrating its potential in antimicrobial activities. Specifically, it exhibits effectiveness against various Gram-negative and Gram-positive organisms, as well as fungal organisms like Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus, Aspergillus flavus, Aspergillus fumigatus, and Candida utilius (Sarveswari & Vijayakumar, 2016).
Characterization and Electronic Structure Analysis
The compound has been characterized using various spectroscopic methods, including FTIR, NMR, and X-ray diffraction. Its electronic structure, chemical reactivity, and optical properties have been investigated using density functional theory (DFT) calculations. The study provides insights into the correlation between molecular structures and properties, contributing to material science research (Sarveswari et al., 2015).
Photophysical Properties
Research into the photophysical properties of novel chloroquinoline-based chalcones, including the compound , revealed interesting absorbance and fluorescence characteristics. These findings have implications in the field of photophysics and could be relevant for developing new optical materials (Singh, Sindhu, & Khurana, 2015).
Crystal Packing and Conformational Behavior
Studies on the crystal packing and conformational behavior of similar quinoline derivatives have been conducted. This research is significant in understanding the weak intermolecular interactions that influence the packing of molecules in crystal structures, which is crucial in drug design and development (Sarveswari et al., 2012).
Antitumor Activity and Molecular Docking
A related study explored the antitumor activity of quinazolinone analogues, providing insights into their potential as broad-spectrum antitumor agents. Molecular docking methodologies were used to understand their mode of action, particularly in targeting cancer cell lines (Al-Suwaidan et al., 2016).
Spectroscopic and Quantum Chemical Studies
Quantum chemical studies and spectroscopic characterizations of similar quinoline derivatives have been conducted. These studies provide a deeper understanding of their molecular geometry, electronic structure, and thermodynamic properties, which are vital for applications in material science and pharmacology (Fatma et al., 2017).
Propriétés
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClNO4/c1-17-26(23(31)13-10-18-14-24(32-2)28(34-4)25(15-18)33-3)27(19-8-6-5-7-9-19)21-16-20(29)11-12-22(21)30-17/h5-16H,1-4H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMUFMPTVSQWEZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2786570.png)
methanone](/img/structure/B2786571.png)
![5-methyl-3-phenyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2786572.png)
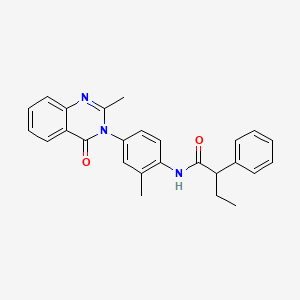

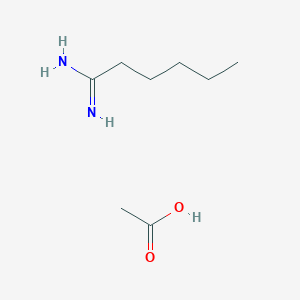
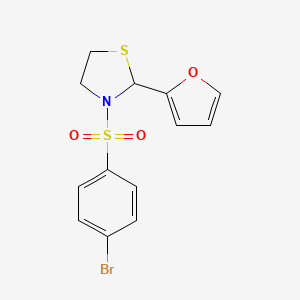
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)
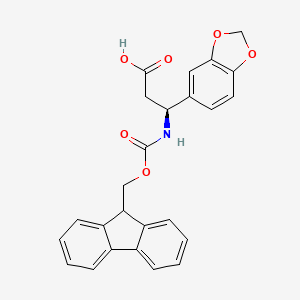
![5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2786585.png)
